Cas no 2639370-73-1 ((2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid)

(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
- EN300-27708235
- 2639370-73-1
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxy-, (2R)-
- (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid
-
- MDL: MFCD33549229
- インチ: 1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
- InChIKey: VJDDIZFIHZRFLU-SSDOTTSWSA-N
- ほほえんだ: O(C(NCC[C@H](C(=O)O)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 233.12632271g/mol
- どういたいしつりょう: 233.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.125±0.06 g/cm3(Predicted)
- ふってん: 394.8±32.0 °C(Predicted)
- 酸性度係数(pKa): 3.51±0.10(Predicted)
(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27708235-5.0g |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |
2639370-73-1 | 95.0% | 5.0g |
$2692.0 | 2025-03-20 | |
Enamine | EN300-27708235-0.05g |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |
2639370-73-1 | 95.0% | 0.05g |
$216.0 | 2025-03-20 | |
Enamine | EN300-27708235-1g |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |
2639370-73-1 | 95% | 1g |
$928.0 | 2023-09-10 | |
Aaron | AR028AFU-2.5g |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |
2639370-73-1 | 95% | 2.5g |
$2527.00 | 2025-02-15 | |
Aaron | AR028AFU-10g |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |
2639370-73-1 | 95% | 10g |
$5514.00 | 2023-12-15 | |
Aaron | AR028AFU-50mg |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |
2639370-73-1 | 95% | 50mg |
$322.00 | 2025-02-15 | |
1PlusChem | 1P028A7I-100mg |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |
2639370-73-1 | 95% | 100mg |
$460.00 | 2024-05-08 | |
1PlusChem | 1P028A7I-5g |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |
2639370-73-1 | 95% | 5g |
$3390.00 | 2024-05-08 | |
Enamine | EN300-27708235-0.1g |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |
2639370-73-1 | 95.0% | 0.1g |
$322.0 | 2025-03-20 | |
Enamine | EN300-27708235-10.0g |
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |
2639370-73-1 | 95.0% | 10.0g |
$3992.0 | 2025-03-20 |
(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acidに関する追加情報
Recent Advances in the Application of (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid (CAS: 2639370-73-1) in Chemical Biology and Pharmaceutical Research
The compound (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid (CAS: 2639370-73-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral building block, characterized by its tert-butoxycarbonyl (Boc) protected amino group and methoxy-substituted carboxylic acid moiety, has demonstrated versatile applications in peptide synthesis, drug design, and targeted therapeutics. Recent studies have highlighted its role as a key intermediate in the development of novel protease inhibitors and receptor modulators, owing to its unique stereochemical properties and functional group compatibility.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid as a critical precursor for the synthesis of macrocyclic peptides targeting the SARS-CoV-2 main protease. The compound's methoxy group was found to enhance conformational rigidity, while the Boc-protected amine facilitated selective deprotection during solid-phase peptide synthesis. The resulting inhibitors exhibited sub-micromolar inhibitory activity, underscoring the compound's utility in antiviral drug discovery.
Further investigations into the pharmacokinetic properties of derivatives containing this scaffold have revealed improved metabolic stability compared to analogous compounds lacking the methoxy substitution. A 2024 Nature Communications paper reported that incorporation of (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid into small molecule kinase inhibitors led to a 3-fold increase in plasma half-life in murine models, attributed to reduced oxidative metabolism at the methoxy-bearing carbon center.
The synthetic accessibility of this compound has also been enhanced through recent methodological advances. A team at MIT developed a continuous-flow asymmetric hydrogenation protocol that achieves >99% enantiomeric excess for the production of (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid at kilogram scale, as detailed in their 2023 Organic Process Research & Development publication. This breakthrough addresses previous challenges in large-scale production of the enantiomerically pure material.
Emerging applications in targeted drug delivery systems have further expanded the utility of this compound. Researchers at the University of California have conjugated (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid to antibody-drug conjugates (ADCs) through its carboxylic acid functionality, creating pH-sensitive linkers that demonstrate enhanced tumor-specific payload release. Preliminary in vivo data show a 40% improvement in therapeutic index compared to conventional maleimide-based linkers.
As the field moves toward more sophisticated bioconjugation strategies and precision therapeutics, (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid (CAS: 2639370-73-1) continues to prove its value as a multifunctional building block. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities, positioning this compound as a key player in next-generation pharmaceutical development.
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